N-[(1R)-3-Oxocyclopentane-1-carbonyl]-2-propyl-L-histidyl-L-prolinamide
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Overview
Description
N-[(1R)-3-Oxocyclopentane-1-carbonyl]-2-propyl-L-histidyl-L-prolinamide is a complex organic compound with potential applications in various scientific fields. This compound features a cyclopentane ring with a ketone group, a histidine residue, and a proline residue, making it a unique molecule with interesting chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(1R)-3-Oxocyclopentane-1-carbonyl]-2-propyl-L-histidyl-L-prolinamide typically involves multiple steps, including the formation of the cyclopentane ring, the introduction of the ketone group, and the coupling of the histidine and proline residues. Common synthetic routes may include:
Alkylation of Glycine Equivalents: This involves the alkylation of glycine equivalents with 1,2-electrophiles.
Intramolecular Cyclization: This step involves the cyclization of γ-substituted amino acid derivatives.
Cyclopropanation: The formation of the cyclopentane ring can be achieved through alkene cyclopropanation using diazo compounds, ylides, and carbene intermediates.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated peptide synthesizers can be employed to streamline the production process.
Chemical Reactions Analysis
Types of Reactions
N-[(1R)-3-Oxocyclopentane-1-carbonyl]-2-propyl-L-histidyl-L-prolinamide can undergo various chemical reactions, including:
Reduction: The ketone group can also be reduced to form alcohols.
Substitution: The compound can undergo substitution reactions, particularly at the histidine and proline residues.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing Agents: Such as potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reducing Agents: Such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).
Substitution Reagents: Such as halogens and nucleophiles.
Major Products
The major products formed from these reactions include oxidized derivatives, reduced alcohols, and substituted compounds with modified functional groups .
Scientific Research Applications
N-[(1R)-3-Oxocyclopentane-1-carbonyl]-2-propyl-L-histidyl-L-prolinamide has several scientific research applications, including:
Mechanism of Action
The mechanism of action of N-[(1R)-3-Oxocyclopentane-1-carbonyl]-2-propyl-L-histidyl-L-prolinamide involves its interaction with specific molecular targets and pathways. The compound may act on receptors or enzymes, modulating their activity and leading to various biological effects . The exact molecular targets and pathways involved can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Some similar compounds include:
- N-[(1R,2R)-3-Oxo-2-[(2Z)-2-penten-1-yl]cyclopentyl]acetylisoleucine .
- N-[(1R,2R)-1,3-Dihydroxy-1-(4-nitrophenyl)-2-propanyl]acetamide .
Uniqueness
N-[(1R)-3-Oxocyclopentane-1-carbonyl]-2-propyl-L-histidyl-L-prolinamide is unique due to its specific combination of functional groups and stereochemistry, which confer distinct chemical and biological properties
Properties
CAS No. |
919772-65-9 |
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Molecular Formula |
C20H29N5O4 |
Molecular Weight |
403.5 g/mol |
IUPAC Name |
(2S)-1-[(2S)-2-[[(1R)-3-oxocyclopentanecarbonyl]amino]-3-(2-propyl-1H-imidazol-5-yl)propanoyl]pyrrolidine-2-carboxamide |
InChI |
InChI=1S/C20H29N5O4/c1-2-4-17-22-11-13(23-17)10-15(24-19(28)12-6-7-14(26)9-12)20(29)25-8-3-5-16(25)18(21)27/h11-12,15-16H,2-10H2,1H3,(H2,21,27)(H,22,23)(H,24,28)/t12-,15+,16+/m1/s1 |
InChI Key |
DZUMYPZALGFWNE-KCXAZCMYSA-N |
Isomeric SMILES |
CCCC1=NC=C(N1)C[C@@H](C(=O)N2CCC[C@H]2C(=O)N)NC(=O)[C@@H]3CCC(=O)C3 |
Canonical SMILES |
CCCC1=NC=C(N1)CC(C(=O)N2CCCC2C(=O)N)NC(=O)C3CCC(=O)C3 |
Origin of Product |
United States |
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